molecular formula C10H5ClF4N2S B11836487 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine

5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B11836487
M. Wt: 296.67 g/mol
InChI Key: UGXKEHTXAKYMFB-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated phenyl derivative and a thioamide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar solvent like dimethylformamide (DMF).

    Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents like cesium fluoride (CsF) and trifluoromethyl iodide (CF3I) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: CsF, CF3I, in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for therapeutic agents.

Industry

Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 2-Aminothiazole-based derivatives

Uniqueness

Compared to similar compounds, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring with fluorine and trifluoromethyl groups. This combination enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various scientific research fields.

Properties

Molecular Formula

C10H5ClF4N2S

Molecular Weight

296.67 g/mol

IUPAC Name

5-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H5ClF4N2S/c11-8-7(17-9(16)18-8)4-1-2-6(12)5(3-4)10(13,14)15/h1-3H,(H2,16,17)

InChI Key

UGXKEHTXAKYMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(SC(=N2)N)Cl)C(F)(F)F)F

Origin of Product

United States

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